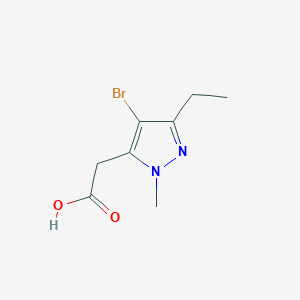
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds can influence the compound’s efficacy through competitive or non-competitive interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with acetylenic ketones, resulting in the formation of pyrazoles.
Ethylation and methylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield reduced pyrazole derivatives with altered functional groups.
科学研究应用
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: The compound can be used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a chloro substituent instead of bromo.
2-(4-fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a fluoro substituent.
2-(4-iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with an iodo substituent.
Uniqueness
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity compared to other halogenated derivatives .
属性
IUPAC Name |
2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSCMTYAJAWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496937-16-6 |
Source


|
| Record name | 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)
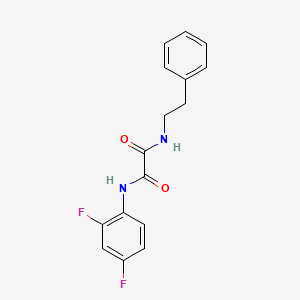
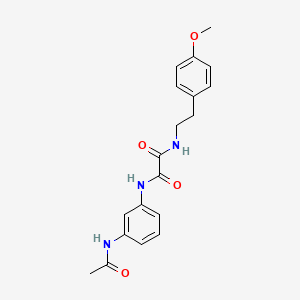
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
![ethyl 4-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2828192.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)
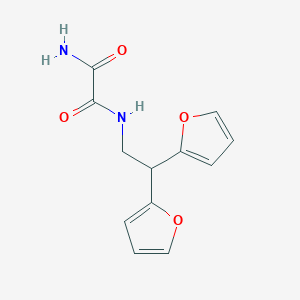
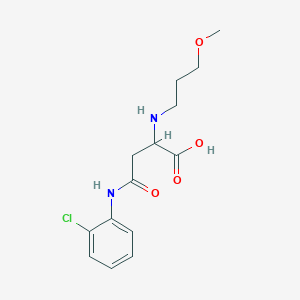
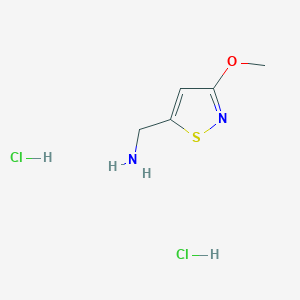
![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)
